molecular formula C16H18O2 B114649 4-Benzyloxy-3-isopropyl-phenol CAS No. 156740-94-2

4-Benzyloxy-3-isopropyl-phenol

Cat. No. B114649
M. Wt: 242.31 g/mol
InChI Key: JRXDSZKTLGMSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-isopropyl-phenol, commonly known as BIQ or bis(4-hydroxy-3-isopropylphenyl)methane, is a phenolic compound that has been widely used in scientific research. This compound is known for its unique chemical properties, which make it an important tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of BIQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that BIQ inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BIQ has been shown to inhibit the activity of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and cancer.

Biochemical And Physiological Effects

BIQ has been shown to have various biochemical and physiological effects. For example, studies have shown that BIQ inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BIQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Furthermore, BIQ has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

BIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to using BIQ in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on BIQ. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for treating inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Furthermore, there is a need to investigate the mechanism of action of BIQ in more detail to better understand its effects. Finally, there is a need to investigate the potential side effects of BIQ and its safety profile, particularly if it is to be used as a therapeutic agent.

Scientific Research Applications

BIQ has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. Studies have shown that BIQ has anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, BIQ has been shown to have anti-cancer properties, making it a potential drug candidate for cancer treatment. Furthermore, BIQ has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

156740-94-2

Product Name

4-Benzyloxy-3-isopropyl-phenol

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-phenylmethoxy-3-propan-2-ylphenol

InChI

InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3

InChI Key

JRXDSZKTLGMSIF-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2

synonyms

4-Benzyloxy-3-isopropyl-phenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyloxy-3-isopropylphenyl acetate (5.59 kg, 19.7 mol) is added to a solution of sodium hydroxide (1.20 kg, 30.0 mol) in a mixture of water (30 L) and methanol (30 L). This solution is stirred at 24° for 1 hour. A black-colored solution develops. This is concentrated in vacuo (40°, 3 Torr) to remove the methanol. This residue is then extracted with ethyl acetate (2×16 L) and the combined organic layers are washed with aqueous sodium hydroxide (1N, 2×10 L) and water (3×12 L). The solvent is stripped in vacuo (50°, 3 Torr) to yield an amber oil. This oil is then triturted with heptane (10 L) for 4 hours and the allowed to stand overnight at room temperature at which time the solids are collected by filtration and washed with cold heptane (2×1 L). After air-drying, the product is further dried in vacuo (25°, 120 Torr) for 72 hours to give 4-benzyloxy-3-isopropylphenol as a low melting solid, m.p. 39°-40°.
Name
4-Benzyloxy-3-isopropylphenyl acetate
Quantity
5.59 kg
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two

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